molecular formula C29H23F3N4O2 B10919164 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10919164
M. Wt: 516.5 g/mol
InChI Key: BUVQCFUYUFQBLP-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Substitution Reactions: The pyrazole ring is then subjected to electrophilic substitution reactions to introduce the 4-methoxyphenyl groups.

    Formation of the Pyrimidine Ring: The substituted pyrazole is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions under basic conditions.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinones, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
  • 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine
  • 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine

Uniqueness

The uniqueness of 2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.

Properties

Molecular Formula

C29H23F3N4O2

Molecular Weight

516.5 g/mol

IUPAC Name

2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C29H23F3N4O2/c1-18-4-6-19(7-5-18)24-17-27(29(30,31)32)34-28(33-24)36-26(21-10-14-23(38-3)15-11-21)16-25(35-36)20-8-12-22(37-2)13-9-20/h4-17H,1-3H3

InChI Key

BUVQCFUYUFQBLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F

Origin of Product

United States

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